2-Ethylnicotinic acid
Overview
Description
2-Ethylnicotinic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of nicotinic acid, where an ethyl group replaces one of the hydrogen atoms on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylnicotinic acid can be synthesized through several methods. One common approach involves the alkylation of nicotinic acid with ethyl halides under basic conditions. Another method includes the oxidation of 2-ethylpyridine using oxidizing agents like potassium permanganate or nitric acid .
Industrial Production Methods: On an industrial scale, this compound is typically produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted nicotinic acid derivatives
Scientific Research Applications
2-Ethylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism.
Medicine: It has potential therapeutic applications due to its role in the synthesis of NAD, which is involved in numerous metabolic pathways.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Ethylnicotinic acid primarily involves its conversion to nicotinamide adenine dinucleotide (NAD) in the body. NAD plays a critical role in redox reactions, acting as an electron carrier in metabolic processes. It also participates in signaling pathways that regulate cellular functions such as DNA repair, gene expression, and cell death .
Comparison with Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.
2-Methylnicotinic Acid: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethylnicotinic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
2-ethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESGCFMULOVHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333457 | |
Record name | 2-ethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3421-76-9 | |
Record name | 2-ethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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